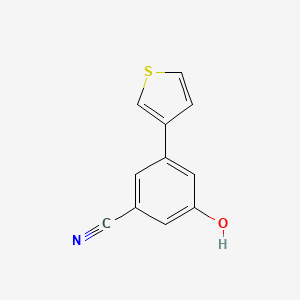
3-Cyano-5-(4-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-5-(4-methylphenyl)phenol (95%) is a synthetic organic compound that has a wide range of applications in scientific research. It is a highly versatile compound due to its ability to interact with various molecules, making it an ideal choice for a variety of experiments.
Wissenschaftliche Forschungsanwendungen
3-Cyano-5-(4-methylphenyl)phenol (95%) has a wide range of scientific research applications. It is used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and fragrances. It is also used in the synthesis of polymers, such as polyurethanes and polycarbonates. Additionally, it is used in the synthesis of advanced materials, such as graphene and carbon nanotubes.
Wirkmechanismus
3-Cyano-5-(4-methylphenyl)phenol (95%) is a highly versatile compound due to its ability to interact with various molecules. It is an electrophile, meaning it is attracted to electron-rich molecules. This allows it to react with nucleophiles, such as amines and alcohols, to form covalent bonds. It can also react with Lewis acids, such as aluminum chloride, to form coordination complexes.
Biochemical and Physiological Effects
3-Cyano-5-(4-methylphenyl)phenol (95%) has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have anti-bacterial and anti-fungal properties. Additionally, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
3-Cyano-5-(4-methylphenyl)phenol (95%) has several advantages for lab experiments. It is a highly versatile compound due to its ability to interact with various molecules, making it an ideal choice for a variety of experiments. It is also relatively inexpensive and widely available. However, there are some limitations to its use in lab experiments. It is highly toxic and can cause irritation to the skin, eyes, and respiratory system. It is also volatile and flammable, making it hazardous to handle and store.
Zukünftige Richtungen
There are a number of potential future directions for 3-Cyano-5-(4-methylphenyl)phenol (95%). One potential direction is the development of new synthetic methods that can be used to synthesize the compound. Additionally, further research could be conducted to explore its potential therapeutic applications, such as its ability to inhibit the growth of cancer cells and reduce inflammation. Finally, further research could be conducted to explore its potential applications in advanced materials, such as graphene and carbon nanotubes.
Synthesemethoden
3-Cyano-5-(4-methylphenyl)phenol (95%) is synthesized through a multi-step process. The first step involves the reaction of 4-methylphenol with potassium cyanide in the presence of aqueous sodium hydroxide. This reaction yields 4-cyanomethylphenol. The second step involves the reaction of 4-cyanomethylphenol with sodium nitrite in the presence of aqueous sodium hydroxide. This reaction yields 3-cyano-5-(4-methylphenyl)phenol (95%).
Eigenschaften
IUPAC Name |
3-hydroxy-5-(4-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-2-4-12(5-3-10)13-6-11(9-15)7-14(16)8-13/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYHCGWYPURIRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684616 |
Source


|
| Record name | 5-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-38-0 |
Source


|
| Record name | 5-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














